molecular formula C11H17N3O5S B13336057 N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide

Cat. No.: B13336057
M. Wt: 303.34 g/mol
InChI Key: JPBVHURDASAWQE-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O5S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitro group, a sulfonamide group, and an aminoethyl chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(2-methoxyethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide compounds.

Scientific Research Applications

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

    3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide: This compound has a similar structure but with an additional methyl group on the aminoethyl chain.

    N-(2-methoxyethyl)methylamine: A simpler compound with a similar aminoethyl chain but lacking the nitro and sulfonamide groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17N3O5S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H17N3O5S/c1-19-9-8-12-6-7-13-20(17,18)11-4-2-10(3-5-11)14(15)16/h2-5,12-13H,6-9H2,1H3

InChI Key

JPBVHURDASAWQE-UHFFFAOYSA-N

Canonical SMILES

COCCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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